molecular formula C10H16 B042988 Camphene CAS No. 79-92-5

Camphene

Cat. No. B042988
CAS RN: 79-92-5
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Camphene can be synthesized through various methods, including the isomerization of α- and β-pinene over heterogeneous catalysts. Research has shown that materials based on zeolites and titanates can efficiently catalyze the isomerization of biomass-derived α- and β-pinene to produce camphene. Specifically, titanate-based catalysts have demonstrated the capability to yield camphene from α-pinene and β-pinene with high efficiency, illustrating a promising method for the selective synthesis of camphene from renewable resources (Sánchez-Velandia et al., 2021).

Molecular Structure Analysis

Camphene's molecular structure is characterized by its bicyclic nature, consisting of two fused cyclohexane rings in a configuration that is pivotal for its chemical reactivity and biological activity. The unique structure of camphene allows for a variety of chemical reactions, providing a foundation for the synthesis of numerous derivatives with applications in fine chemicals, medicine, and other industries.

Chemical Reactions and Properties

Camphene undergoes various chemical reactions, including oxidation and acylation, to form a wide array of derivatives. Its reactivity with chloroacetic acid, for instance, showcases its potential in synthetic chemistry for creating compounds with desired functionalities. The ability of camphene to be transformed into high-value chemical substances through reactions such as carbonacylation highlights its versatility and economic value as a renewable resource for the chemical industry (Hui, 2001).

Scientific Research Applications

  • Biomedical Applications : Camphene is used in biomedical engineering, particularly in tissue engineering. For instance, Choi et al. (2019) demonstrated its use as a pore-regulating agent in 3D plotting to produce poly(ε-caprolactone)/calcium phosphate composite scaffolds with enhanced biocompatibility and mechanical properties (Choi et al., 2019). Additionally, Araki and Halloran (2005) highlighted its role in fabricating porous ceramic bodies with interconnected pore channels, potentially useful as implantable bone scaffolds (Araki & Halloran, 2005).

  • Cancer Therapy : Girola et al. (2015) found that camphene induces apoptosis in melanoma cells and has antitumor activity in vivo, suggesting its potential in cancer therapy (Girola et al., 2015).

  • Cardiovascular Health : Camphene derivatives have shown promise in cardiovascular health. Rakhmatullina et al. (2015) reported that sulfur-containing derivatives of camphene demonstrate anti-aggregating and anti-coagulating activity, which may be useful in treating and preventing thrombophilia (Rakhmatullina et al., 2015).

  • Cholesterol and Lipid Metabolism : In the context of lipid metabolism, Vallianou et al. (2016) found that camphene lowers cholesterol and triglycerides in hyperlipidemic rats without affecting HMG-CoA reductase activity (Vallianou et al., 2016). This aligns with their earlier work (2011), which also highlighted camphene's hypolipidemic properties (Vallianou et al., 2011).

  • Industrial and Chemical Applications : Weng Yu-hu (2015) discussed the practical application value of camphene derivatives in industries like fine chemicals, medicine, and materials (Weng Yu-hu, 2015).

  • Environmental Science : In environmental research, Afreh et al. (2020) studied secondary organic aerosol (SOA) formation from camphene using GECKO-A, revealing significant insights into atmospheric chemistry (Afreh et al., 2020).

Safety And Hazards

Camphene may be ignited by friction, heat, sparks or flames. Some may burn rapidly with flare-burning effect. Powders, dusts, shavings, borings, turnings or cuttings may explode or burn with explosive violence . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Camphene has been used in the freeze-casting approach to produce tree-like dendritic structures when frozen . It has also been used in the preparation of superhydrophobic absorbent microporous foams . These applications suggest potential future directions for the use of camphene in various industries.

properties

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3
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InChI Key

CRPUJAZIXJMDBK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC(C2)C1=C)C
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Molecular Formula

C10H16
Record name CAMPHENE
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Related CAS

35138-79-5
Record name Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, dimer
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DSSTOX Substance ID

DTXSID8026488
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Molecular Weight

136.23 g/mol
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Physical Description

Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor., Other Solid; Pellets or Large Crystals, Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colourless crystalline solid; mild, oil-camphoraceous aroma
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Boiling Point

310 °F at 760 mmHg (USCG, 1999), 161 °C /camphene, (+); 158 °C /camphene, (-)/, 156-160 °C
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Flash Point

92 °F (USCG, 1999), The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C, 42 °C (open cup); 33 °C (closed cup), 108 °F Open cup; 92 °F closed cup, 26 °C c.c.
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Solubility

In water, 4.6 mg/L at 25 °C, In water, 4.2 mg/L, Soluble in ether; slightly soluble in alcohol, Solubility in water, g/100ml at 20 °C: 0.0004 (very poor), Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.87 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.839 g/mL at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

2.5 [mmHg], 2.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.4
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Product Name

Camphene

Color/Form

Colorless crystals

CAS RN

79-92-5
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Melting Point

122 °F (USCG, 1999), 52 °C, Melting point: 46 °C /Technical product/, Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/, 46 °C
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Synthesis routes and methods I

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
triglyceride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Synthesis routes and methods II

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.
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Synthesis routes and methods III

Procedure details

3.3-Dimethylbicyclo-[2.2.1]-heptane-2-carboxylic acid, further to be called camphenic acid, has been described in Bull. Soc. Chim. France 1972 (no. 12) pages 4770-4777, as an intermediate in the synthesis of the corresponding alcohol. Further the synthesis of this compound has been described in Monatshefte fur Chemie 107, page 945 (1976), wherein is stated that it is an important starting material for the preparation of e.g. bicyclic fragrances. In Nippon Kagaku Zasshi 85, pages 593-597 (1964) it is stated that e.g. camphenic acid can be obtained by oxidation of camphene by peracids; see Chem. Abstr. 62, 11858c (1965).
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[Compound]
Name
alcohol
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
bicyclic
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Type
reactant
Reaction Step Four
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Camphene
Reactant of Route 2
Reactant of Route 2
Camphene
Reactant of Route 3
Camphene
Reactant of Route 4
Camphene
Reactant of Route 5
Reactant of Route 5
Camphene
Reactant of Route 6
Reactant of Route 6
Camphene

Citations

For This Compound
54,600
Citations
NEL Hachlafi, T Aanniz, NE Menyiy… - Food Reviews …, 2023 - Taylor & Francis
… Moreover, camphene was also reported to exhibit anti-leishmanial, hepatoprotective, … ; camphene. The mechanisms of action involved and the potential application of camphene as a …
Number of citations: 48 www.tandfonline.com
X Liu, MN Rahaman, Q Fu - Acta biomaterialia, 2011 - Elsevier
… of camphene-based suspensions (10vol.% particles) on a cold substrate (−196C or 3C). By varying the annealing time (0–72h) to coarsen the camphene … of the camphene. The pore …
Number of citations: 128 www.sciencedirect.com
S Kim, Y Choi, S Choi, Y Choi, T Park - Obesity, 2014 - Wiley Online Library
Objective The aim of this study was to investigate the protective effects of camphene on high‐fat diet (HFD)‐induced hepatic steatosis and insulin resistance in mice and to elucidate its …
Number of citations: 28 onlinelibrary.wiley.com
N Girola, CR Figueiredo, CF Farias, RA Azevedo… - Biochemical and …, 2015 - Elsevier
… activity of camphene has not been reported before. In this work we observed that camphene … All these results suggest that camphene is a candidate for cancer-therapy drug development…
Number of citations: 103 www.sciencedirect.com
JP Bain, AH Best, BL Hampton… - Journal of the …, 1950 - ACS Publications
… In view of these facts and thefact that our Z-camphene possesses the highest optical … boiled gently for four hours and the camphene allowed to steam distil. The camphene was collected …
Number of citations: 18 pubs.acs.org
X Liu, MN Rahaman, Q Fu, AP Tomsia - Acta biomaterialia, 2012 - Elsevier
… unidirectional freezing of camphene-based suspensions, followed by thermal annealing of the frozen constructs to grow the camphene crystals. After sublimation of the camphene, the …
Number of citations: 86 www.sciencedirect.com
BH Jennings, GB Herschbach - The Journal of Organic Chemistry, 1965 - ACS Publications
… The problem of the structures of camphene chlorination products thereupon lay dormant … Camphene hydrochloride is produced by simple addition of hydrogen chloride to camphene…
Number of citations: 55 pubs.acs.org
EM Elgendy, SA Khayyat - Russian Journal of Organic Chemistry, 2008 - Springer
… We also performed epoxidation of camphene (III) under … (IIIb) in the photochemical epoxidation of camphene (III) with hydrogen … data on photochemical epoxidation of camphene (III). It is …
Number of citations: 43 link.springer.com
JJ Ritter, G Vlases Jr - Journal of the American Chemical Society, 1942 - ACS Publications
… the phenomena resulting in the inactivation of ordinary camphene should lead in the new … the “primary camphene.” The other hydrocarbons were prepared from camphene of much …
Number of citations: 13 pubs.acs.org
WR Vaughan, CT Goetschel… - Journal of the …, 1963 - ACS Publications
… in that racemization occurred during the camphene hydrochloride-isobornyl chloride rearrangement rather than being restricted to camphene itself, and furthermore gave evidence only …
Number of citations: 30 pubs.acs.org

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